Cas no 676348-90-6 (N-Boc-(+/-)-3-Aminoheptanoic Acid)
N-Boc-(+/-)-3-Aminoheptanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-tert-Butoxycarbonylamino-heptanoic acid
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
- AA140
- N-tert-butoxycarbonyl 3-amino-heptanoic acid
- 676348-90-6
- AB14399
- 3-{[(tert-butoxy)carbonyl]amino}heptanoic acid
- MFCD03412496
- TS-7141
- 3-((tert-Butoxycarbonyl)amino)heptanoic acid
- AKOS025149343
- CS-0331395
- BCB34890
- 3-[(tert-butoxycarbonyl)amino]heptanoic acid
- DB-204787
- N-Boc-(+/-)-3-Aminoheptanoic Acid
-
- MDL: MFCD03412496
- Inchi: 1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)
- InChI Key: KVAFMJHZXSBEFB-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)CCCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 245.16300
- Monoisotopic Mass: 245.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.048
- Boiling Point: 380.1°C at 760 mmHg
- Flash Point: 183.7°C
- Refractive Index: 1.463
- PSA: 75.63000
- LogP: 2.93550
N-Boc-(+/-)-3-Aminoheptanoic Acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
N-Boc-(+/-)-3-Aminoheptanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B620918-25mg |
N-Boc-(+/-)-3-Aminoheptanoic Acid |
676348-90-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B620918-50mg |
N-Boc-(+/-)-3-Aminoheptanoic Acid |
676348-90-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B620918-250mg |
N-Boc-(+/-)-3-Aminoheptanoic Acid |
676348-90-6 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Apollo Scientific | OR307569-1g |
3-tert-Butoxycarbonylamino-heptanoic acid |
676348-90-6 | 1g |
£343.00 | 2025-02-19 | ||
| abcr | AB212686-500mg |
3-tert-Butoxycarbonylamino-heptanoic acid; . |
676348-90-6 | 500mg |
€314.00 | 2024-04-16 | ||
| abcr | AB212686-2.52,5g |
3-tert-Butoxycarbonylamino-heptanoic acid; . |
676348-90-6 | 2.52,5g |
€1164.00 | 2024-04-16 | ||
| abcr | AB212686-100 mg |
3-tert-Butoxycarbonylamino-heptanoic acid |
676348-90-6 | 100mg |
€110.00 | 2023-05-06 | ||
| abcr | AB212686-250 mg |
3-tert-Butoxycarbonylamino-heptanoic acid |
676348-90-6 | 250mg |
€195.00 | 2023-05-06 | ||
| abcr | AB212686-1 g |
3-tert-Butoxycarbonylamino-heptanoic acid |
676348-90-6 | 1g |
€552.00 | 2023-05-06 | ||
| abcr | AB212686-2.5g |
3-tert-Butoxycarbonylamino-heptanoic acid; . |
676348-90-6 | 2.5g |
€272.00 | 2025-04-17 |
N-Boc-(+/-)-3-Aminoheptanoic Acid Suppliers
N-Boc-(+/-)-3-Aminoheptanoic Acid Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-Boc-(+/-)-3-Aminoheptanoic Acid
N-Boc-(+/-)-3-Aminoheptanoic Acid (CAS No. 676348-90-6): A Versatile Building Block in Organic Synthesis and Drug Discovery
N-Boc-(+/-)-3-Aminoheptanoic Acid (CAS No. 676348-90-6) is a chemically modified amino acid derivative widely utilized in pharmaceutical research, peptide synthesis, and material science. The compound features a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability during synthetic processes. Its molecular structure, combining a seven-carbon backbone with an amino acid functionality, makes it a valuable intermediate for designing bioactive molecules. Researchers frequently search for "Boc-protected amino acids" or "3-Aminoheptanoic Acid derivatives" due to their relevance in drug development and bioconjugation.
The growing demand for custom peptide synthesis and small-molecule therapeutics has spotlighted compounds like N-Boc-(+/-)-3-Aminoheptanoic Acid. Its racemic form (±) offers flexibility in chiral resolution studies, addressing queries such as "how to separate enantiomers of Boc-amino acids"—a common challenge in asymmetric synthesis. The compound’s CAS number (676348-90-6) is often used in patent searches and regulatory documentation, reflecting its industrial significance.
In the context of green chemistry, researchers explore solvent-free or catalytic methods to incorporate N-Boc-(+/-)-3-Aminoheptanoic Acid into sustainable workflows. Questions like "eco-friendly Boc deprotection" or "microwave-assisted peptide coupling" align with trends toward reducing environmental impact. The compound’s compatibility with solid-phase synthesis (SPPS) also makes it a staple in high-throughput screening libraries.
From a biomedical perspective, N-Boc-(+/-)-3-Aminoheptanoic Acid serves as a precursor for non-natural amino acids, which are pivotal in developing protease inhibitors or glycopeptide antibiotics. Its structural motif mimics fatty acid metabolites, linking it to studies on "lipid metabolism modulators"—a hot topic in metabolic disease research. Analytical techniques like HPLC purification and NMR characterization are frequently discussed in protocols involving this compound.
Supply chain transparency is another critical focus, with searches for "reliable Boc-amino acid suppliers" or "GMP-grade amino acid derivatives" increasing. The compound’s shelf stability and compatibility with global shipping standards further bolster its commercial viability. As the pharmaceutical industry emphasizes structure-activity relationship (SAR) studies, N-Boc-(+/-)-3-Aminoheptanoic Acid remains a key tool for medicinal chemists.
In summary, N-Boc-(+/-)-3-Aminoheptanoic Acid (CAS No. 676348-90-6) bridges fundamental research and applied science, addressing contemporary needs in drug design, sustainable synthesis, and analytical innovation. Its multifaceted applications ensure continued relevance in both academic and industrial settings.
676348-90-6 (N-Boc-(+/-)-3-Aminoheptanoic Acid) Related Products
- 511550-57-5(UNDECANOIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (3R)-)
- 282524-95-2(3-tert-Butoxycarbonylamino-hexanoic acid)
- 132549-43-0(Boc-L-beta-Homoleucine)
- 1185301-26-1(Boc-3-aminoadipic Acid)
- 102686-48-6(Hexanoic acid, 3,6-bis[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-)
- 916903-29-2(OCTANOIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (3S)-)
- 146398-18-7((3R)-3-(tert-butoxycarbonylamino)-5-methyl-hexanoic acid)
- 138165-75-0(3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid)
- 886503-06-6(3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid)
- 210711-44-7((3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid)